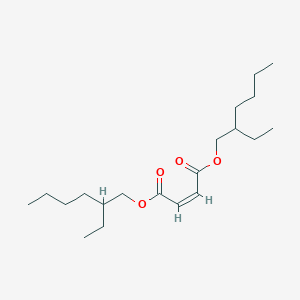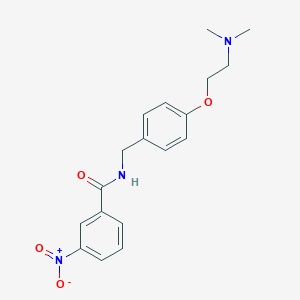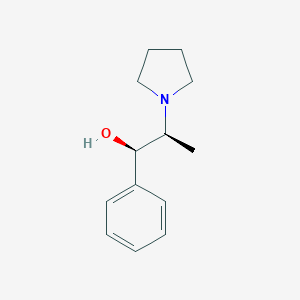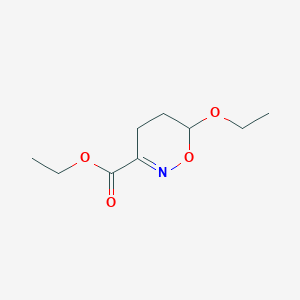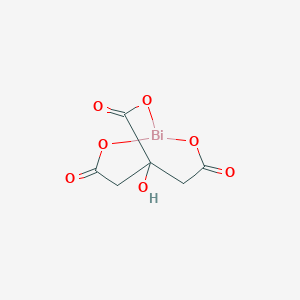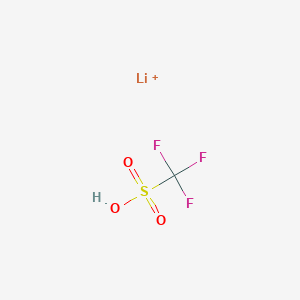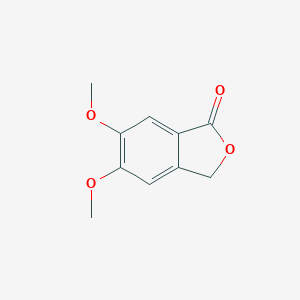
5,6-Dimethoxy-3H-isobenzofuran-1-one
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 5,6-Dimethoxy-3H-isobenzofuran-1-one involves coupling reactions and microwave irradiation techniques. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free conditions yielded a high-yield product demonstrating the compound's synthesis versatility (Sapari et al., 2019). Domino [Pd]-catalysis has also been reported as an efficient method for synthesizing isobenzofuran-1(3H)-ones, showcasing broad substrate scope and application in drug synthesis (Mahendar & Satyanarayana, 2016).
Molecular Structure Analysis
The molecular structure of derivatives reveals a connection between indoline and isobenzofuran systems, analyzed through Hirshfeld surface and fingerprint plots. These analyses indicate the presence of short intermolecular interactions and π-π stacking, which are crucial for understanding the compound's crystalline structure (Sapari et al., 2019).
Chemical Reactions and Properties
5,6-Dimethoxy isobenzofuran derivatives demonstrate varied reactivity, generating oxygen-bridged adducts when reacted with dienophiles. These adducts can be aromatized to naphthalenes, indicating the compound's utility in synthesizing complex aromatic structures (Keay, Lee, & Rodrigo, 1980).
Physical Properties Analysis
The crystal structures of derivatives, such as 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, have been determined, showing triclinic space groups and specific cell parameters. These findings contribute to understanding the compound's solid-state properties and potential for material science applications (Chen, Ye, & Hu, 2012).
Chemical Properties Analysis
Isobenzofuran-1(3H)-ones' synthesis, involving regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, highlights their chemical versatility. These products can undergo further transformations, such as palladium-catalyzed cross-coupling, demonstrating the compound's adaptability in organic synthesis (Zheng et al., 2019).
科学的研究の応用
1. Genotoxicity and Cell-Killing Potential
- Summary of Application: This compound, also known as Phthalide 1, is the precursor of three resorcinol lipids that have been described as potential chemotherapeutic agents and capable of potentiating the effects of cyclophosphamide .
- Methods of Application: In the study, twelve groups were created from 120 mice. The groups included a Negative Control, cyclophosphamide (100 mg/kg), cisplatin (6 mg/kg), Phthalide 1 (5, 10 and 20 mg/kg), and associations of 1 with cyclophosphamide and 1 with cisplatin .
- Results or Outcomes: The results demonstrate that Phthalide 1 increases the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis. The association of Phthalide 1 with cyclophosphamide and cisplatin demonstrated a chemopreventive effect and, therefore, a reduction in the frequency of chromosomal damage .
2. Synthesis and Evaluation of Toxicological, Apoptotic and Immunomodulatory Properties
- Summary of Application: A novel resorcinolic lipid belonging to the class of cytosporones, AMS049 (3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one), was synthesized and its toxicity was evaluated by determining its genotoxic, mutagenic, immunomodulatory, and apoptotic effects .
- Methods of Application: The toxicity of two concentrations of this lipid (7.5 and 10 mg/kg) was evaluated. The study also evaluated any biochemical and histopathological alterations in mice treated with cyclophosphamide .
- Results or Outcomes: The results indicate that the compound is neither genotoxic nor mutagenic and does not alter biochemical parameters. The histological alterations observed in the liver and kidneys did not compromise the function of these organs. Histology of the spleen suggested immunomodulation, although no changes were observed in splenic phagocytosis or differential blood cell count .
特性
IUPAC Name |
5,6-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAWRZYFYOXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282301 | |
| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-3H-isobenzofuran-1-one | |
CAS RN |
531-88-4, 759409-69-3 | |
| Record name | m-Meconin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 759409-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

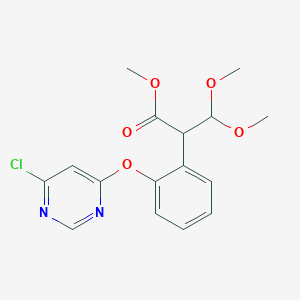
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
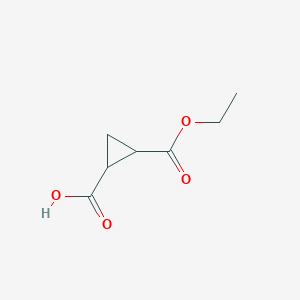
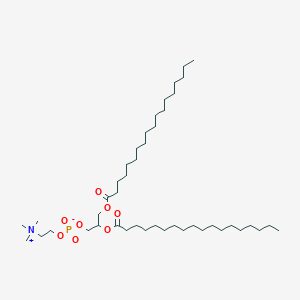
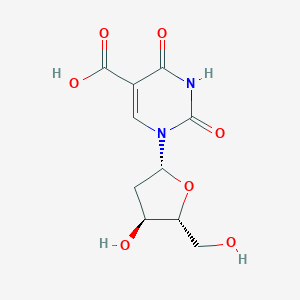
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
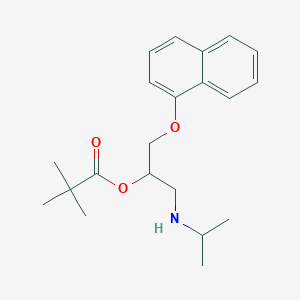
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
